2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile
Overview
Description
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile is a fluorinated organic compound with the molecular formula C14F8N2. This compound is characterized by the presence of eight fluorine atoms and two cyano groups attached to a biphenyl core. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of 4,4’-biphenyldicarbonitrile using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane, and the temperature is maintained at low to moderate levels to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and advanced fluorination techniques can improve yield and selectivity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted biphenyl derivatives with functional groups like amines or thiols.
Reduction: Amino-substituted biphenyl derivatives.
Oxidation: Hydroxyl or carbonyl-substituted biphenyl derivatives.
Scientific Research Applications
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of advanced materials such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile is largely dependent on its chemical structure. The high electronegativity of fluorine atoms influences the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity. The cyano groups can also participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A fully fluorinated biphenyl derivative with similar properties but lacks cyano groups.
[1,1’-Biphenyl]-4,4’-diamine, 2,2’,3,3’,5,5’,6,6’-octafluoro-: Contains amino groups instead of cyano groups, leading to different reactivity and applications.
4,4′-Dibromooctafluorobiphenyl: A brominated derivative with distinct reactivity due to the presence of bromine atoms.
Uniqueness
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-biphenyldicarbonitrile is unique due to the combination of extensive fluorination and the presence of cyano groups. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and chemical synthesis .
Properties
IUPAC Name |
4-(4-cyano-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F8N2/c15-7-3(1-23)8(16)12(20)5(11(7)19)6-13(21)9(17)4(2-24)10(18)14(6)22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVWQUWFHAHEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)C#N)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348174 | |
Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28442-30-0 | |
Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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